N~2~-Benzyl-N-propan-2-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Benzyl-N-propan-2-ylglycinamide is an organic compound that features a benzyl group attached to the nitrogen atom of glycinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N-propan-2-ylglycinamide typically involves the reaction of benzylamine with isopropylglycine. The reaction is carried out under controlled conditions, often using a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of N2-Benzyl-N-propan-2-ylglycinamide may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-Benzyl-N-propan-2-ylglycinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: NBS, often in the presence of a radical initiator like benzoyl peroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N~2~-Benzyl-N-propan-2-ylglycinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N2-Benzyl-N-propan-2-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can affect various biochemical pathways and lead to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-phenethylamine: Shares the benzyl group but differs in the rest of the structure.
N-benzyl-N-(propan-2-yl)prop-2-enamide: Similar in having a benzyl group and an isopropyl group but differs in the amide linkage.
Uniqueness
N~2~-Benzyl-N-propan-2-ylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
108736-24-9 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(benzylamino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-10(2)14-12(15)9-13-8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
ORBWOXURWFWUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.